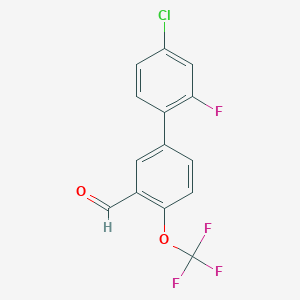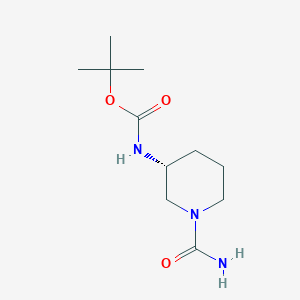
4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
作用机制
The mechanism of action of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research .
相似化合物的比较
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl group but differs in functional groups and reactivity.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains similar halogen and trifluoromethyl groups but has a different core structure.
Uniqueness
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is unique due to the combination of its halogen atoms and trifluoromethoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of specialized materials and bioactive compounds.
属性
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-2-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-10-2-3-11(12(16)6-10)8-1-4-13(9(5-8)7-20)21-14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAIKJQXRCVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)F)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole](/img/structure/B8130139.png)




![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester](/img/structure/B8130185.png)
